

## An In-Depth Technical Guide to 3-Vinylbenzaldehyde (CAS Number: 19955-98-8)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Vinylbenzaldehyde**, also known as 3-ethenylbenzaldehyde or 3-formylstyrene, is a bifunctional organic compound featuring both an aldehyde and a vinyl group attached to a benzene ring.[1] This unique structure makes it a valuable building block and intermediate in a wide range of applications, including polymer chemistry, organic synthesis, and the development of novel materials. Its dual reactivity allows for selective transformations of either the aldehyde or the vinyl moiety, or simultaneous reactions involving both, providing a versatile platform for the synthesis of complex molecules and functional polymers.[1] This guide provides a comprehensive overview of the technical details of **3-vinylbenzaldehyde**, including its chemical and physical properties, synthesis and reaction protocols, and its emerging relevance in biological contexts.

## **Chemical and Physical Properties**

**3-Vinylbenzaldehyde** is a colorless to light yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the tables below.

## **Table 1: General and Physical Properties**



Property	Value	Source(s)
CAS Number	19955-99-8	[3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O	[3]
Molecular Weight	132.16 g/mol	[3]
Appearance	Colorless to light yellow liquid	[2]
Density	1.04 g/mL at 25 °C	[3]
Boiling Point	102-103 °C at 11 Torr	
Refractive Index (n20/D)	1.58	[3]
Flash Point	98.9 °C (210.0 °F) - closed cup	[3]
Storage Temperature	2-8°C	[3]

**Table 2: Spectroscopic Data** 



Spectrum Type	Key Peaks/Shifts	Source(s)
<sup>1</sup> H NMR (400 MHz, Methanol- d <sub>4</sub> )	δ 9.99-10.05 (m, 1H, CHO), 7.98 (s, 1H, Ar-H), 7.71-7.86 (m, 2H, Ar-H), 7.48-7.60 (m, 1H, Ar-H), 6.78-6.90 (m, 1H, - CH=CH <sub>2</sub> ), 5.93 (d, J=17.57 Hz, 1H, -CH=CH <sub>2</sub> ), 5.38 (d, J=11.04 Hz, 1H, -CH=CH <sub>2</sub> )	
<sup>13</sup> C NMR (Predicted)	Aldehyde C=O: ~192 ppm, Aromatic C: ~128-138 ppm, Vinyl C: ~116, 136 ppm	[4]
Infrared (IR)	Key stretches expected around 1700 cm <sup>-1</sup> (C=O, aldehyde), 1600 cm <sup>-1</sup> (C=C, aromatic), 990 and 910 cm <sup>-1</sup> (C-H bend, vinyl)	[5]
Mass Spectrometry (MS)	Molecular Ion (M+): m/z 132.0575	[5]

Note on  $^{13}$ C NMR: While an experimental spectrum for **3-vinylbenzaldehyde** was not found, the predicted shifts are based on data for benzaldehyde and its substituted derivatives. The aldehyde carbonyl typically appears around 191-194 ppm, and aromatic carbons resonate between 127-135 ppm.[4] For 3-methoxybenzaldehyde, the aromatic carbons appear at  $\delta$  112.9, 121.0, 122.5, 130.3, 137.6, and 159.8 ppm, and the aldehyde carbon at 193.0 ppm, providing a reasonable comparison.[6]

## Synthesis and Experimental Protocols

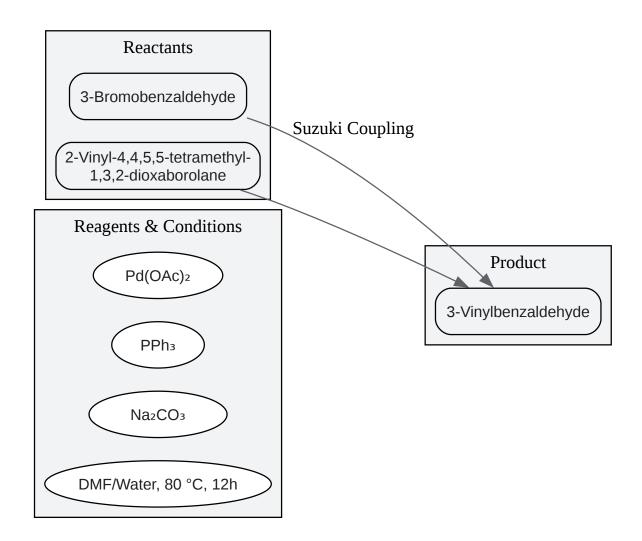
**3-Vinylbenzaldehyde** can be synthesized through various cross-coupling reactions. A detailed protocol for its synthesis via a Suzuki coupling reaction is provided below.

## Synthesis of 3-Vinylbenzaldehyde via Suzuki Coupling



This protocol describes the synthesis of **3-vinylbenzaldehyde** from **3-bromobenzaldehyde** and **2-vinyl-4**,4,5,5-tetramethyl-1,3,2-dioxaborolane.

#### **Reaction Scheme:**



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Caption: Suzuki coupling reaction for the synthesis of **3-Vinylbenzaldehyde**.

#### Materials:

- 3-Bromobenzaldehyde (1.0 g, 5.40 mmol)
- 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 g, 8.10 mmol)



- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 121.24 mg, 0.54 mmol)
- Triphenylphosphine (PPh₃, 283.27 mg, 1.08 mmol)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>, 1.14 g, 10.80 mmol)
- N,N-Dimethylformamide (DMF, 9 mL)
- Water (3 mL)
- Petroleum ether
- · Ethyl acetate
- Silica gel for column chromatography

#### Procedure:

- To a reaction vessel, add 3-bromobenzaldehyde, 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, and Na<sub>2</sub>CO<sub>3</sub>.
- Add a mixture of DMF (9 mL) and water (3 mL) to the vessel.
- Purge the reaction mixture with nitrogen and maintain an inert atmosphere.
- Heat the mixture to 80 °C and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (2:1).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 40:1 to 30:1) to yield **3-vinylbenzaldehyde** as a yellowish oil.

Expected Yield: Approximately 63%.



## **Key Reactions and Experimental Protocols**

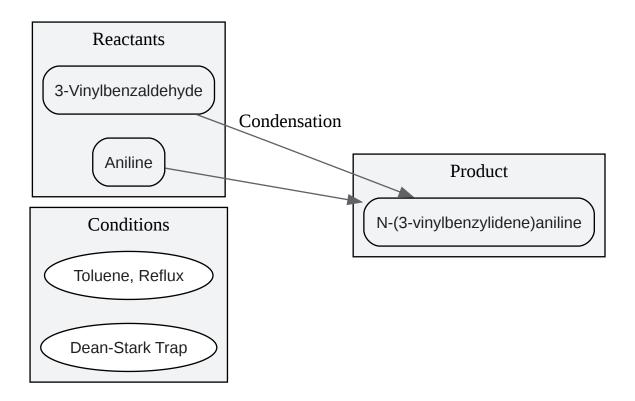
The bifunctional nature of **3-vinylbenzaldehyde** allows for a variety of chemical transformations at either the aldehyde or the vinyl group.

## **Imine Formation (Schiff Base Synthesis)**

The aldehyde group readily undergoes condensation with primary amines to form imines, also known as Schiff bases.

General Protocol for Imine Synthesis with Aniline:

#### Reaction Scheme:



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Caption: Imine formation from **3-Vinylbenzaldehyde** and Aniline.

Materials:

• 3-Vinylbenzaldehyde (1 equivalent)



- Aniline (1 equivalent)
- Toluene
- Dean-Stark apparatus

#### Procedure:

- Combine equimolar amounts of 3-vinylbenzaldehyde and freshly distilled aniline in a roundbottom flask containing toluene.[7]
- Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction.[7]
- Reflux the mixture until the theoretical amount of water is collected in the trap, or until TLC analysis indicates the completion of the reaction.[7]
- Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude imine product.[7]
- The product can be further purified by recrystallization or chromatography if necessary.

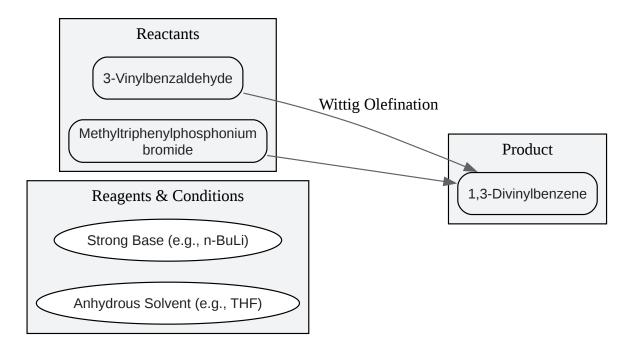
## Wittig Reaction

The aldehyde functionality can be converted to an alkene via the Wittig reaction, which involves the reaction with a phosphorus ylide.

General Protocol for Wittig Reaction with Methyltriphenylphosphonium Bromide:

Reaction Scheme:





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Caption: Wittig reaction of **3-Vinylbenzaldehyde**.

#### Materials:

- Methyltriphenylphosphonium bromide (1.1 equivalents)
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)
- 3-Vinylbenzaldehyde (1 equivalent)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution

#### Procedure:



- In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add n-BuLi dropwise to the suspension. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
- Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.
- Cool the ylide solution back to 0 °C and add a solution of 3-vinylbenzaldehyde in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows the consumption of the aldehyde.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the agueous layer with diethyl ether (3 x).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product (1,3-divinylbenzene) by column chromatography on silica gel.

## **Polymerization**

The vinyl group of **3-vinylbenzaldehyde** allows it to undergo polymerization, leading to polymers with pendant aldehyde functionalities. These aldehyde groups can be subsequently modified, making poly(**3-vinylbenzaldehyde**) a versatile reactive polymer platform. Both anionic and controlled radical polymerization techniques, such as RAFT polymerization, can be employed.

General Considerations for Anionic Polymerization:







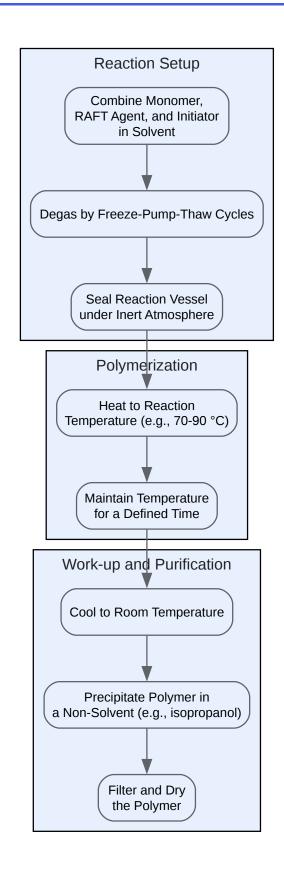
Anionic polymerization of vinyl monomers requires stringent reaction conditions to prevent premature termination of the growing polymer chains. This includes the use of high-purity reagents and solvents and a high-vacuum apparatus.[8] The monomer must be rigorously purified, often by stirring over a drying agent like calcium hydride, followed by distillation and treatment with a small amount of an organolithium compound to remove any remaining impurities.[8]

General Protocol for RAFT Polymerization:

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Experimental Workflow for RAFT Polymerization:





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Caption: General workflow for RAFT polymerization.



#### Materials:

- **3-Vinylbenzaldehyde** (monomer)
- RAFT agent (e.g., S-1-dodecyl-S'- $(\alpha,\alpha'$ -dimethyl- $\alpha''$ -acetic acid)trithiocarbonate)
- Radical initiator (e.g., AIBN)
- Solvent (e.g., 1,4-dioxane or 2-butanone)
- Non-solvent for precipitation (e.g., isopropanol or water)

#### Procedure:

- In a reaction vessel, dissolve the **3-vinylbenzaldehyde** monomer, the RAFT agent, and the radical initiator in the chosen solvent.[2][9]
- Thoroughly degas the solution using several freeze-pump-thaw cycles.[10]
- Backfill the vessel with an inert gas (e.g., nitrogen or argon) and seal it.
- Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 70-90 °C) and stir for the specified reaction time.[2]
- After the polymerization period, cool the reaction mixture to room temperature.
- Precipitate the polymer by adding the reaction solution dropwise into a vigorously stirred non-solvent.[2]
- Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

# Applications in Drug Discovery and Biological Signaling

While **3-vinylbenzaldehyde** itself is primarily a synthetic intermediate, its derivatives have shown significant potential in medicinal chemistry and drug discovery. Benzaldehyde and its derivatives are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12]



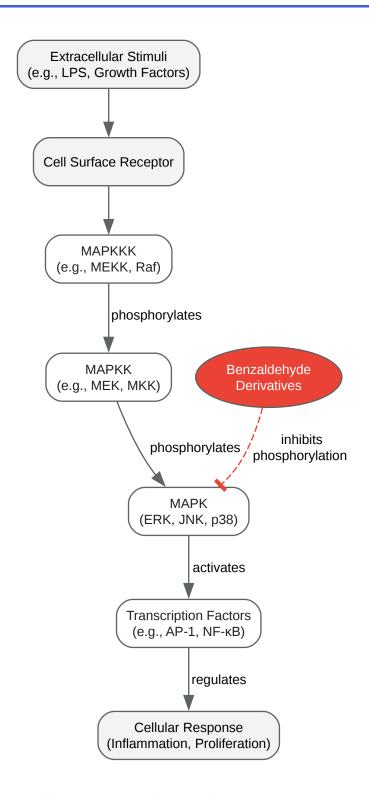
## **Modulation of Cellular Signaling Pathways**

Recent studies have indicated that benzaldehyde derivatives can modulate key cellular signaling pathways implicated in disease, such as the Mitogen-Activated Protein Kinase (MAPK) and Sonic Hedgehog (Shh) pathways.

MAPK Signaling Pathway:

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It is often dysregulated in cancer and inflammatory diseases. Some benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38.[13]





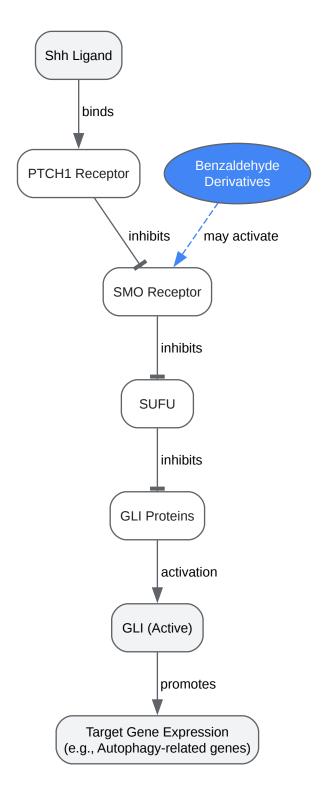
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Caption: Inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Sonic Hedgehog (Shh) Signaling Pathway:



The Sonic Hedgehog pathway is vital for embryonic development and has been implicated in tissue regeneration and cancer.[14] Studies have shown that certain benzaldehyde derivatives can induce autophagy (a cellular self-cleaning process) by activating the Shh signaling pathway.[14] This suggests a potential therapeutic avenue for diseases where autophagy is dysregulated.





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